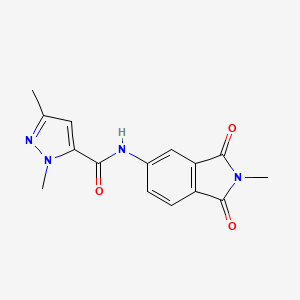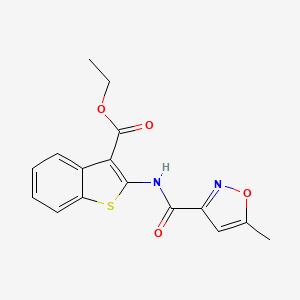![molecular formula C25H25NO2 B6501851 N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-3,3-diphenylpropanamide CAS No. 1396676-90-6](/img/structure/B6501851.png)
N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-3,3-diphenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-3,3-diphenylpropanamide” is a complex organic molecule. It contains an indane moiety, which is a fused cyclopentane and benzene ring . It also has a propanamide group attached to it, which suggests it might have some biological activity.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the indane ring, the introduction of the hydroxy group, and the attachment of the propanamide group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include an indane ring system, a hydroxy group, and a propanamide group. The exact structure would depend on the specific locations of these groups on the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the hydroxy and amide groups would likely make this compound more soluble in polar solvents .Scientific Research Applications
Antibacterial and Antifungal Applications
The compound has been synthesized and studied for its antibacterial and antifungal properties . The synthesized compounds have been tested for their antimicrobial activities against two Gram-positive (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative bacteria (Escherichia coli and Proteus vulgaris), and also two fungal agents (Aspergillus niger and Candida albicans) .
Anticancer Applications
Compounds containing a 2,3-dihydro-1H-inden-1-one structure exhibit a great profile of pharmacological properties, including anticancer activities .
Anti-inflammatory Applications
These compounds have also shown anti-inflammatory properties .
Antioxidant Applications
The compound has demonstrated antioxidant activities .
Anti-Alzheimer’s Disease Applications
Research has indicated that these compounds may have potential applications in the treatment of Alzheimer’s disease .
Antiviral Applications
Compounds with similar structures have shown significant activity against various viruses, including Yellow Fever Virus (YFV), Bovine viral diarrhea virus (BVDV), Human immunodeficiency virus-1 (HIV-1), and Respiratory syncytial virus (RSV) .
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-3,3-diphenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO2/c27-24(26-18-25(28)16-15-21-13-7-8-14-23(21)25)17-22(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-14,22,28H,15-18H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMGFMCBLQOJBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(CNC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-3,3-diphenylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B6501787.png)



![2,5-difluoro-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzene-1-sulfonamide](/img/structure/B6501820.png)
![methyl 4-({[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]carbamoyl}formamido)benzoate](/img/structure/B6501825.png)
![1-cyclohexyl-3-{2-hydroxy-2-[(4-methoxyphenyl)methyl]propyl}urea](/img/structure/B6501832.png)
![N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-2-(methylsulfanyl)benzamide](/img/structure/B6501837.png)
![6-ethyl 3-methyl 2-(5-methyl-1,2-oxazole-3-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B6501856.png)

![3-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-1-(2-methylphenyl)urea](/img/structure/B6501865.png)

![ethyl 2-(5-methyl-1,2-oxazole-3-amido)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate](/img/structure/B6501879.png)
![N-(3-hydroxy-3-phenylpropyl)-N'-[(4-methylphenyl)methyl]ethanediamide](/img/structure/B6501894.png)